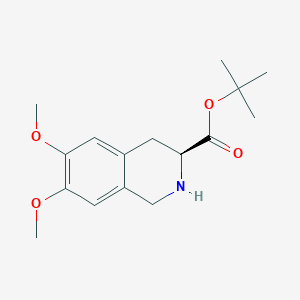

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous flow of reactants through a microreactor, where the esterification reaction takes place under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid (M1) exhibits significant antiproliferative activity against colorectal carcinoma. In a study involving dimethylhydrazine-induced colorectal cancer in albino Wistar rats, M1 was administered at doses of 10 and 25 mg/kg for 15 days. The results highlighted several key findings:

- Histopathological Changes : M1 treatment led to protective effects against DMH-induced colon cancer, as evidenced by histopathological evaluations.

- Biochemical Parameters : ELISA tests indicated a reduction in the levels of pro-inflammatory cytokines such as IL-6 and COX-2 following M1 treatment.

- Gene Expression Modulation : The compound significantly attenuated the overexpression of IL-6, JAK2, and STAT3 mRNA levels associated with cancer progression .

This study provides compelling evidence that (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid may serve as a promising candidate for developing therapies targeting colorectal cancer.

Synthesis Techniques

The synthesis of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methodologies. Notably:

- Diastereoselective Synthesis : A recent study described a convenient synthesis method involving chiral aminoacetaldehyde acetals and boronic acids to produce the desired compound with high enantioselectivity .

This synthetic versatility allows for the creation of various derivatives that can be evaluated for different biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester is crucial for optimizing its therapeutic potential. The presence of methoxy groups at the 6 and 7 positions appears to enhance its biological activity.

Summary of Findings

The following table summarizes the key findings related to the applications of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester:

Mécanisme D'action

The mechanism of action of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl ester group can be hydrolyzed under acidic conditions to release the active carboxylic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic tert-butyl ester group.

1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy and carboxylic tert-butyl ester groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline carboxylic acid: Lacks the tert-butyl ester group.

Uniqueness

The presence of the tert-butyl ester group in (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester provides unique stability and reactivity properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Activité Biologique

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects and underlying mechanisms.

Chemical Structure and Properties

Chemical Formula : C20H25NO4

Molecular Weight : 343.4 g/mol

IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

The compound is characterized by the presence of methoxy groups and a tetrahydroisoquinoline structure, which is significant for its biological interactions.

In Vivo Studies

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer models:

-

Colorectal Cancer Model :

- A study investigated the effects of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in dimethylhydrazine-induced colorectal carcinoma in Wistar rats. M1 was administered at doses of 10 and 25 mg/kg for 15 days.

- Findings :

- M1 significantly reduced tumor growth and improved physiological parameters.

- Histopathological analysis showed protective effects against cancerous changes.

- Biochemical assays indicated a reduction in inflammatory markers such as IL-6 and COX-2, suggesting a modulation of inflammatory pathways involved in carcinogenesis .

-

Hepatocellular Carcinoma Model :

- Another study focused on the antiproliferative effects of M1 in diethylnitrosamine-induced hepatocarcinogenic rats.

- Results :

The biological activity of (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert-butyl ester appears to involve several key mechanisms:

- IL-6/JAK2/STAT3 Signaling Pathway :

- Oxidative Stress Modulation :

Data Summary

| Study Focus | Model Type | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Colorectal Cancer | DMH-induced Wistar rats | 10 & 25 | Reduced tumor size; decreased IL-6 levels; histopathological protection |

| Hepatocellular Carcinoma | Diethylnitrosamine-induced rats | N/A | Restored liver architecture; normalized metabolic profiles |

Propriétés

IUPAC Name |

tert-butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12/h7-8,12,17H,6,9H2,1-5H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJLGNGNOQHCF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.